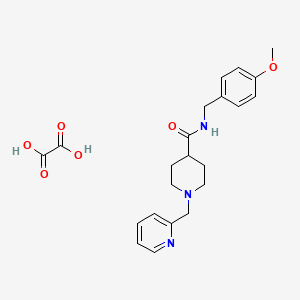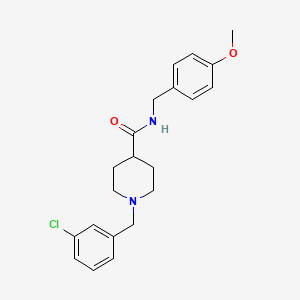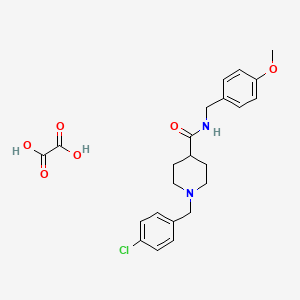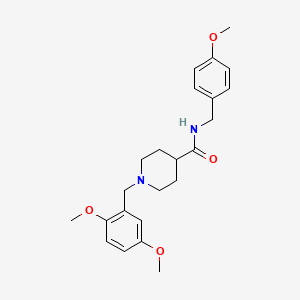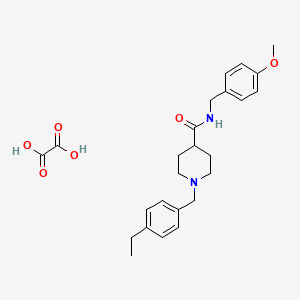
1-(4-ethylbenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate
説明
1-(4-ethylbenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate, commonly known as EMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EMBP is a piperidine derivative that has been synthesized through a novel chemical process, and its unique structure has made it a promising candidate for a range of scientific studies. In
作用機序
The mechanism of action of EMBP is not fully understood, but it is believed to involve the modulation of various molecular targets in the brain and other tissues. EMBP has been shown to interact with voltage-gated calcium channels, which are involved in neurotransmitter release and neuronal excitability. It also binds to nicotinic acetylcholine receptors, which play a role in cognitive function and memory. Additionally, EMBP has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
EMBP has been shown to have a range of biochemical and physiological effects, including the inhibition of amyloid-beta aggregation, the protection of dopaminergic neurons, and the modulation of ion channels and receptors. It has also been shown to have analgesic and anti-inflammatory effects, as well as the ability to reduce oxidative stress and inflammation in the brain and other tissues. These effects are thought to be mediated by the interaction of EMBP with various molecular targets in the body.
実験室実験の利点と制限
One advantage of using EMBP in lab experiments is its unique structure, which makes it a promising candidate for a range of scientific studies. Its ability to modulate various molecular targets in the body also makes it a versatile tool for investigating the mechanisms of disease and drug action. However, the synthesis of EMBP is challenging and time-consuming, which may limit its use in some lab settings. Additionally, the mechanism of action of EMBP is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on EMBP, including the investigation of its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route of EMBP, as well as its safety and efficacy in humans. Additionally, the development of new synthesis methods for EMBP may improve its availability and reduce the cost of production. Finally, the investigation of EMBP's potential as a modulator of ion channels and receptors may lead to the development of new drugs for a range of diseases and conditions.
科学的研究の応用
EMBP has shown potential in a wide range of scientific research applications, including neuroscience, pharmacology, and drug discovery. One of the most promising areas of research is the development of EMBP as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that EMBP can inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease, and prevent the degeneration of dopaminergic neurons, which are affected in Parkinson's disease. EMBP has also been investigated as a potential analgesic and anti-inflammatory agent, as well as a modulator of ion channels and receptors.
特性
IUPAC Name |
1-[(4-ethylphenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2.C2H2O4/c1-3-18-4-6-20(7-5-18)17-25-14-12-21(13-15-25)23(26)24-16-19-8-10-22(27-2)11-9-19;3-1(4)2(5)6/h4-11,21H,3,12-17H2,1-2H3,(H,24,26);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEAYZHZZWMNJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC3=CC=C(C=C3)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(benzyloxy)benzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate](/img/structure/B3949612.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide ethanedioate (salt)](/img/structure/B3949626.png)
![1-(4-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949628.png)
![1-(2,4-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3949639.png)
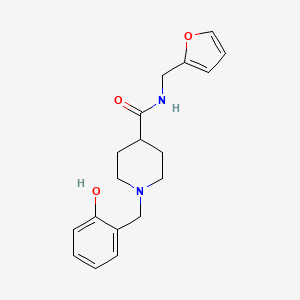

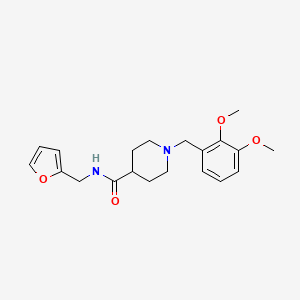
![1-[3-(benzyloxy)benzyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B3949667.png)
